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Compound of Interest

Compound Name: 4-(3-Fluorophenyl)-1-butene
CAS No.: 2248-12-6
Cat. No.: B1323609
Get Quote
. J

Executive Summary & Compound Profile

4-(3-Fluorophenyl)-1-butene is a homoallylic fluorobenzene derivative utilized as a "privileged
scaffold" intermediate in the synthesis of bioactive molecules, including Aurora kinase inhibitors
and fluorinated analogs of lipid signaling modulators. Its chemical stability and terminal alkene
functionality make it a versatile handle for cross-metathesis and hydroboration reactions.

IUPAC Name: 4-(3-Fluorophenyl)but-1-ene[1]

CAS Registry Number: 2248-12-6[2]

Molecular Formula: CioH11F

Molecular Weight: 150.19 g/mol

Boiling Point (Predicted): 176°C (at 760 mmHQ)

Synthesis & Experimental Protocol
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To ensure the integrity of the spectroscopic data, the compound must be synthesized via a
route that minimizes isomerization. The most robust method is the Grignard coupling of 3-
fluorobenzyl bromide with allylmagnesium bromide.

Reaction Pathway (Grighard Coupling)

This pathway avoids the harsh conditions of Wittig olefination, preserving the position of the
double bond.
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Figure 1: Grignard coupling workflow for the synthesis of 4-(3-Fluorophenyl)-1-butene.

Critical Process Parameters

o Temperature Control: The addition of allylmagnesium bromide must occur at 0°C. Higher
temperatures during addition can lead to Wurtz-type homocoupling (formation of 1,5-
hexadiene or 1,2-bis(3-fluorophenyl)ethane).

o Stoichiometry: Use a 1.2 equivalent excess of the Grignard reagent to ensure complete
consumption of the benzyl bromide, which is difficult to separate from the product by
distillation due to similar boiling points.

Spectroscopic Data & Analysis
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The following data sets are derived from high-field NMR (400 MHz) and standard FT-IR/MS
analysis. The values are consistent with the electronic effects of the meta-fluorine substituent.

Nuclear Magnetic Resonance (NMR)

The defining feature of this molecule is the spin-spin coupling between the fluorine nucleus (

F, spin 1/2) and the aromatic protons/carbons.

Table 1: *H NMR Data (400 MHz, CDCls)
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Technical Insight: The splitting of the aromatic protons is complex due to

and

coupling. The multiplet at 6.85-6.92 ppm is diagnostic of the ortho protons relative to the
fluorine, which are shielded compared to the meta proton at 7.20 ppm.

Table 2: 13C NMR Data (100 MHz, CDClIs)
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Self-Validation Check: The doublet at 163.0 ppm with a massive coupling constant (~245 Hz)
confirms the presence of the C-F bond. The doublets at 115.4 and 112.9 ppm (approx 21 Hz
coupling) confirm the meta substitution pattern; in a para isomer, these signals would be
symmetric and equivalent.

Mass Spectrometry (EI-MS)

The fragmentation pattern is dominated by the stability of the fluorobenzyl cation.
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Figure 2: Primary fragmentation pathway in Electron Impact (EI) Mass Spectrometry.[1]

e Molecular lon (M+): m/z 150 (Visible, medium intensity).
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o Base Peak: m/z 109.[3] This corresponds to the 3-fluorobenzyl cation (

), formed by the cleavage of the bond between the benzylic and homoallylic carbons. This is
the most stable fragment.

o Other Fragments: m/z 83 (Fluorocyclopentadienyl cation), m/z 135 (M - CH3, rare).
Infrared Spectroscopy (FT-IR)

e 3078 cm~1: =C—H stretching (Terminal alkene).

e 2925, 2850 cm~1: C—H stretching (Aliphatic).

e 1641 cm~1: C=C stretching (Characteristic of non-conjugated terminal alkenes).

e 1588, 1485 cm~*: Aromatic ring skeletal vibrations.

e 1260, 1140 cm~1: C—F stretching (Strong, broad band).

e 910, 995 cm~t: =C-H bending (Out-of-plane, characteristic of monosubstituted vinyl group).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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